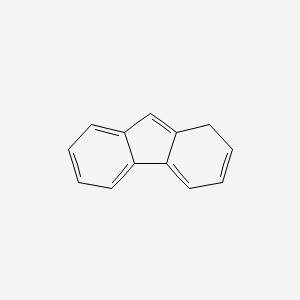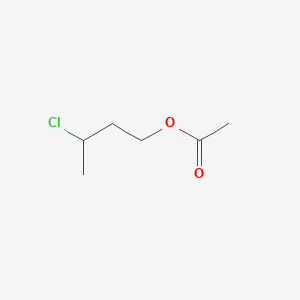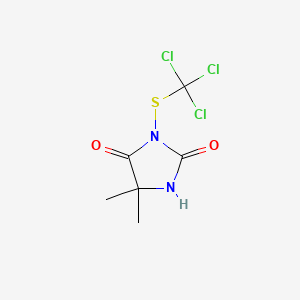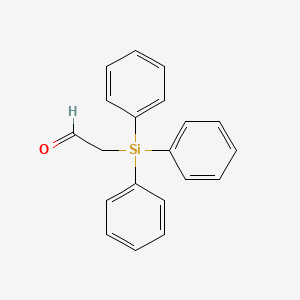![molecular formula C9H6Cl6O4 B14751852 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 2424-95-5](/img/structure/B14751852.png)
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid, also known as chlorendic acid, is a polychlorinated organic compound with the molecular formula C₉H₄Cl₆O₄ and a molecular weight of 388.84 g/mol . This compound is characterized by its bicyclic structure, which includes a heptane ring with six chlorine atoms and two carboxylic acid groups. It is commonly used as a fire-retardant monomer and has applications in various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid can be synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with maleic anhydride . The reaction typically occurs under reflux conditions in an inert solvent such as xylene or toluene. The resulting adduct is then hydrolyzed to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale Diels-Alder reactions followed by hydrolysis. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency .
化学反応の分析
Types of Reactions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of anhydrides and other oxidized derivatives.
Reduction: Partially dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a fire-retardant monomer in the synthesis of polymers and resins.
Biology: Studied for its effects on biological systems, including its potential as a tumorigen and mutagen.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular pathways.
Industry: Utilized in the production of flame-retardant materials and coatings.
作用機序
The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with cellular components. The compound can inhibit protein phosphatases, leading to the disruption of cellular signaling pathways. This inhibition affects the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
類似化合物との比較
Similar Compounds
Hexachloroendomethylenetetrahydrophthalic acid: Similar structure with slight variations in the bicyclic ring system.
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride: An anhydride derivative of the compound.
Uniqueness
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid is unique due to its high chlorine content and its ability to act as a fire-retardant monomer. Its bicyclic structure and multiple chlorine atoms make it highly reactive and versatile in various chemical reactions .
特性
CAS番号 |
2424-95-5 |
|---|---|
分子式 |
C9H6Cl6O4 |
分子量 |
390.8 g/mol |
IUPAC名 |
1,4,5,6,7,7-hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-4H,(H,16,17)(H,18,19) |
InChIキー |
RMIZWFQFCGWTHN-UHFFFAOYSA-N |
正規SMILES |
C1(C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
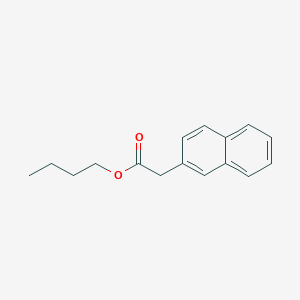
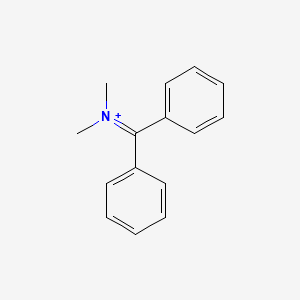

![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)

